molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No. B072854
CAS RN: 1459-96-7
M. Wt: 226.27 g/mol
InChI Key: HDOVTVDGSLEUSK-UHFFFAOYSA-N
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Patent
US07842707B2

Procedure details

A stirred solution of 1,4-dicarbomethoxybicyclo[2.2.2]octane (31.7 g, 0.14 mole) in tetrahydrofuran (200 mL) and isopropanol (70 mL) was treated with a solution of lithium hydroxide hydrate (17.7 g, 0.42 mole) in water (200 mL), and the mixture was heated to 6°-70° C. for 2.5 h with stirring. The organic solvents were removed in vacuo, and the alkaline aqueous solution was filtered, then the filtrate was cooled on an ice bath and acidified with concentrated hydrochloric acid (40 mL). The solid was filtered, rinsed with cold water, and partially air dried overnight, then further dried under vacuum, triturated from acetonitrile, and redried in vacuo to afford 27.19 g (98%) of subject material as a white solid. No MS could be obtained. 1H NMR (d6-DMSO) δ 12.09 (br s, 2H), 1.66 (s, 12H).
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]12[CH2:12][CH2:11][C:8]([C:13]([O:15]C)=[O:14])([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)([O:3]C)=[O:2].O.[OH-].[Li+]>O1CCCC1.C(O)(C)C.O>[C:13]([C:8]12[CH2:11][CH2:12][C:5]([C:1]([OH:3])=[O:2])([CH2:10][CH2:9]1)[CH2:6][CH2:7]2)([OH:15])=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
C(=O)(OC)C12CCC(CC1)(CC2)C(=O)OC
Name
Quantity
17.7 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 6°-70° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed in vacuo
FILTRATION
Type
FILTRATION
Details
the alkaline aqueous solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled on an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with cold water, and partially air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
further dried under vacuum
CUSTOM
Type
CUSTOM
Details
triturated from acetonitrile
CUSTOM
Type
CUSTOM
Details
redried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C12CCC(CC1)(CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.19 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.